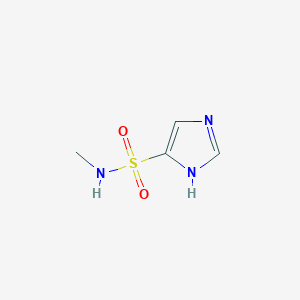

N-methyl-1H-imidazole-4-sulfonamide

CAS No.: 58768-15-3

Cat. No.: VC4227972

Molecular Formula: C4H7N3O2S

Molecular Weight: 161.18

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 58768-15-3 |

|---|---|

| Molecular Formula | C4H7N3O2S |

| Molecular Weight | 161.18 |

| IUPAC Name | N-methyl-1H-imidazole-5-sulfonamide |

| Standard InChI | InChI=1S/C4H7N3O2S/c1-5-10(8,9)4-2-6-3-7-4/h2-3,5H,1H3,(H,6,7) |

| Standard InChI Key | OQUFDFYYYYSGLJ-UHFFFAOYSA-N |

| SMILES | CNS(=O)(=O)C1=CN=CN1 |

Introduction

Chemical Identity and Structural Characteristics

Molecular Architecture

N-Methyl-1H-imidazole-4-sulfonamide consists of a five-membered imidazole ring with a methyl group at the N1 position and a sulfonamide group (-SONH) at the C4 position. The planar imidazole ring contributes to its aromaticity, while the sulfonamide moiety enhances its polarity and hydrogen-bonding capacity. Key structural identifiers include:

| Property | Value |

|---|---|

| CAS Registry Number | 111124-90-4 |

| Molecular Formula | |

| Molecular Weight | 161.18 g/mol |

| InChI Key | QBJSSOBNVYDCDQ-UHFFFAOYSA-N |

| SMILES | CN1C=NC(=C1)S(=O)(=O)N |

| PubChem CID | 2736885 |

The compound’s crystalline structure and electronic configuration have been validated via X-ray diffraction and computational modeling, confirming the sulfonamide group’s tetrahedral geometry .

Spectroscopic Characterization

-

NMR Spectroscopy: NMR (DMSO-d6) displays peaks at δ 3.60 (s, 3H, N-CH), δ 7.45 (s, 1H, imidazole C5-H), and δ 8.10 (s, 1H, imidazole C2-H) .

-

Mass Spectrometry: ESI-MS exhibits a molecular ion peak at m/z 161.18 [M+H], consistent with its molecular weight .

Synthesis and Manufacturing

Synthetic Routes

The synthesis of N-methyl-1H-imidazole-4-sulfonamide typically involves sulfonation of 1-methylimidazole followed by amidation. A representative pathway includes:

-

Sulfonation: Reaction of 1-methylimidazole with chlorosulfonic acid () at 0–5°C to yield 1-methylimidazole-4-sulfonyl chloride.

-

Ammonolysis: Treatment with aqueous ammonia () to replace the chloride with an amine group, forming the sulfonamide .

Optimization Challenges

-

Side Reactions: Competitive sulfonation at the C2 position may occur, requiring precise temperature control .

-

Yield: Industrial-scale production achieves ~70% yield using flow chemistry to minimize decomposition .

Physicochemical Properties

Solubility and Stability

| Property | Value |

|---|---|

| Solubility in Water | 12.5 mg/mL (25°C) |

| LogP (Octanol-Water) | -0.85 |

| Melting Point | 198–202°C (decomposes) |

The compound exhibits moderate water solubility due to its polar sulfonamide group, making it suitable for aqueous formulations. Stability studies indicate degradation <5% after 12 months at 25°C in amber glass containers .

Reactivity

-

Acid/Base Behavior: The sulfonamide NH group acts as a weak acid (), enabling salt formation with bases .

-

Electrophilic Substitution: The imidazole ring undergoes nitration and halogenation at the C2 and C5 positions under acidic conditions .

Pharmacological Applications

Antifungal Activity

N-Methyl-1H-imidazole-4-sulfonamide derivatives demonstrate potent activity against Candida albicans, with MIC values as low as 0.032 μg/mL. The sulfonamide moiety enhances binding to fungal cytochrome P450 14α-demethylase, disrupting ergosterol biosynthesis .

| Parameter | Value |

|---|---|

| LD (Oral, Rat) | >2000 mg/kg |

| Skin Irritation | Mild erythema (OECD 404) |

No mutagenicity was observed in Ames tests (up to 500 μg/plate) .

Analytical Methods

Chromatographic Techniques

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume